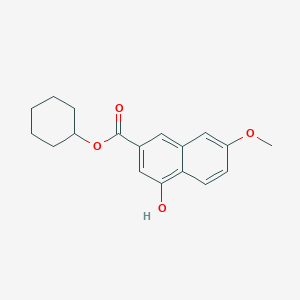

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester

Beschreibung

Eigenschaften

Molekularformel |

C18H20O4 |

|---|---|

Molekulargewicht |

300.3 g/mol |

IUPAC-Name |

cyclohexyl 4-hydroxy-7-methoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C18H20O4/c1-21-15-7-8-16-12(10-15)9-13(11-17(16)19)18(20)22-14-5-3-2-4-6-14/h7-11,14,19H,2-6H2,1H3 |

InChI-Schlüssel |

YLDSGUQUOBPSLE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC3CCCCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy- with cyclohexanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and it is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.

Major Products Formed

Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4-oxo-7-methoxy-, cyclohexyl ester.

Reduction: Formation of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The ester linkage allows the compound to be hydrolyzed in biological systems, releasing the active naphthalene derivative .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituent Variations and Ester Groups

The following compounds share the naphthalenecarboxylic acid backbone but differ in substituent positions, ester groups, or functional groups (Table 1):

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact on Properties

Lipophilicity and Bioavailability :

- The cyclohexyl ester in the target compound increases lipophilicity compared to methyl or ethyl esters, which may enhance membrane permeability in drug delivery .

- The 4,5-dihydroxy-7-methoxy-methyl ester (90539-46-1) contains two hydroxyl groups, increasing polarity and hydrogen-bonding capacity, which could improve water solubility but reduce blood-brain barrier penetration .

Stability and Reactivity :

- Methoxy groups (e.g., 7-OCH₃ in the target compound) generally enhance stability against oxidative degradation compared to hydroxyl groups. However, the hydroxyl group at position 4 may render the compound susceptible to glucuronidation or sulfation in metabolic pathways .

- Cyclohexyl esters (e.g., benzeneacetic acid cyclohexyl ester, 42288-75-5) are more resistant to hydrolysis than methyl esters due to steric hindrance, extending half-life in biological systems .

Biologische Aktivität

2-Naphthalenecarboxylic acid, 4-hydroxy-7-methoxy-, cyclohexyl ester (CAS No. 350047-72-2) is a compound of interest due to its potential biological activities. This article delves into its biological properties, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H20O4

- Molecular Weight : 300.3 g/mol

- InChI Key : UCTFURMMZLZQNG-UHFFFAOYSA-N

The compound features a naphthalene ring system with a carboxylic acid moiety and methoxy and hydroxy substituents, which are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that 2-Naphthalenecarboxylic acid derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The following sections summarize key findings related to these activities.

Antitumor Activity

Several studies have highlighted the antitumor potential of naphthalene derivatives. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of naphthalene derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

| Study | Findings |

|---|---|

| Showed reduction in TNF-alpha and IL-6 levels in treated animal models. | |

| Highlighted the inhibition of NF-kB signaling pathway as a mechanism for anti-inflammatory action. |

Antimicrobial Activity

2-Naphthalenecarboxylic acid derivatives have also been evaluated for their antimicrobial properties against various pathogens.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Significant growth inhibition observed at low concentrations. |

| Escherichia coli | Moderate antibacterial activity noted in susceptibility testing. |

Structure-Activity Relationship (SAR)

The biological activity of 2-Naphthalenecarboxylic acid derivatives is influenced by structural modifications:

- Hydroxyl Groups : The presence of hydroxyl groups enhances solubility and bioavailability, increasing overall activity.

- Methoxy Substituents : Methoxy groups can improve lipophilicity, facilitating cell membrane penetration.

- Cyclohexyl Group : This moiety may contribute to hydrophobic interactions with biological targets.

Case Studies

- Case Study on Antitumor Effects :

- A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis via caspase activation, leading to cell cycle arrest.

- Case Study on Anti-inflammatory Mechanisms :

- In vivo experiments showed that administration of the compound resulted in decreased paw edema in rat models, correlating with reduced levels of inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.